molecular formula C9H13NOS B8032420 6-(Butylsulfanyl)pyridin-3-OL

6-(Butylsulfanyl)pyridin-3-OL

Cat. No.: B8032420
M. Wt: 183.27 g/mol
InChI Key: WLEHDHIYYWUAHI-UHFFFAOYSA-N
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Description

6-(Butylsulfanyl)pyridin-3-OL is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a butylsulfanyl group at the 6-position and a hydroxyl group at the 3-position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butylsulfanyl)pyridin-3-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 6-chloropyridin-3-OL with butylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Butylsulfanyl)pyridin-3-OL undergoes several types of chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 6-(Butylsulfanyl)pyridine.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 6-(Butylsulfinyl)pyridin-3-OL, 6-(Butylsulfonyl)pyridin-3-OL.

    Reduction: 6-(Butylsulfanyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-(Butylsulfanyl)pyridin-3-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Butylsulfanyl)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyl group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylsulfanyl)pyridin-3-OL
  • 6-(Ethylsulfanyl)pyridin-3-OL
  • 6-(Propylsulfanyl)pyridin-3-OL

Uniqueness

6-(Butylsulfanyl)pyridin-3-OL is unique due to the length of its butylsulfanyl chain, which can influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, this compound may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

6-butylsulfanylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-2-3-6-12-9-5-4-8(11)7-10-9/h4-5,7,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEHDHIYYWUAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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